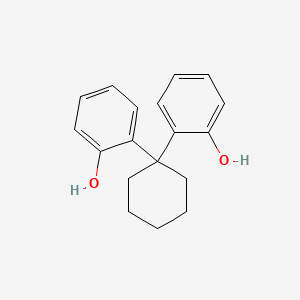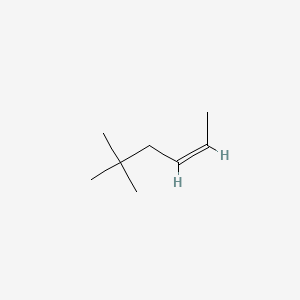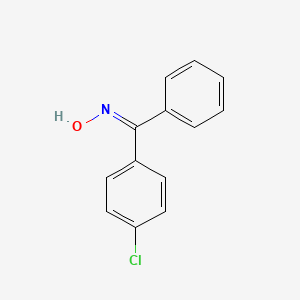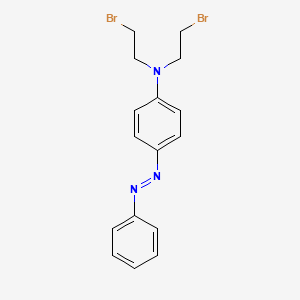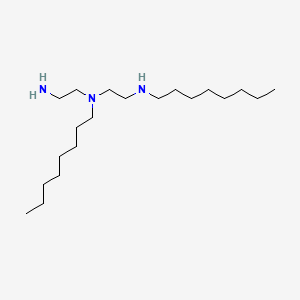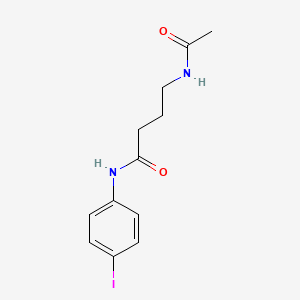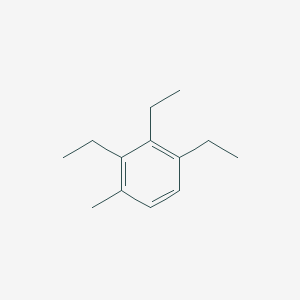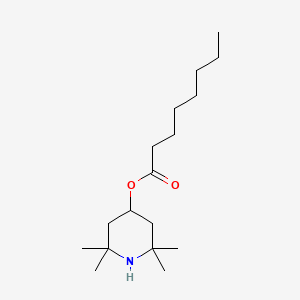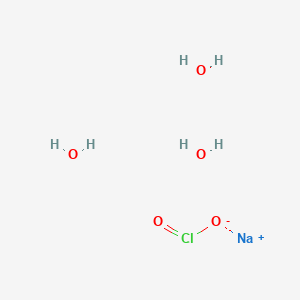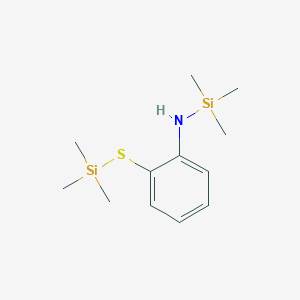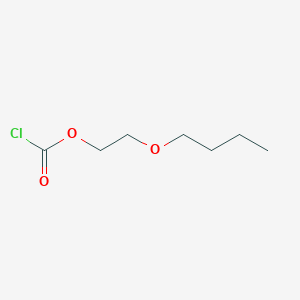
2-Butoxyethyl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxyethyl carbonochloridate is an organic compound with the chemical formula C7H13ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-Butoxyethyl carbonochloridate can be synthesized through the reaction of 2-butoxyethanol with phosgene (COCl2). The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C4H9OCH2CH2OH+COCl2→C4H9OCH2CH2OCOCl+HCl
The reaction is carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Butoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-butoxyethanol and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example:
- Reaction with an amine forms a carbamate.
- Reaction with an alcohol forms a carbonate.
- Reaction with a thiol forms a thiocarbonate.
科学研究应用
2-Butoxyethyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2-butoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final substituted product and release hydrochloric acid.
相似化合物的比较
Similar Compounds
2-Butoxyethanol: A related compound used as a solvent and in the production of other chemicals.
2-Butoxyethyl acetate: Used as a solvent in various industrial applications.
Ethylene glycol monobutyl ether: Another related compound with similar uses in industry.
Uniqueness
2-Butoxyethyl carbonochloridate is unique due to its reactivity and versatility in chemical synthesis. Its ability to form various substituted products makes it valuable in the synthesis of complex organic molecules.
属性
CAS 编号 |
41905-52-6 |
|---|---|
分子式 |
C7H13ClO3 |
分子量 |
180.63 g/mol |
IUPAC 名称 |
2-butoxyethyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3 |
InChI 键 |
MNKKXTGFPVEFRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


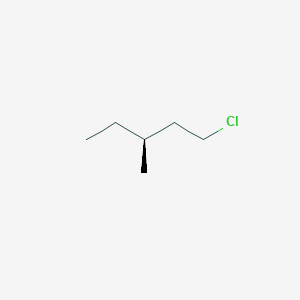
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)

